Ciglitazone

Nuclear Receptor Pharmacology PPAR Selectivity Off-Target Activity

Ciglitazone is the prototypical thiazolidinedione (TZD), offering ≥33‑fold selectivity for PPARγ over PPARα/δ. Unlike later glitazones, its unique side‑chain drives a distinct apoptosis and gene‑expression signature—critical for hepatotoxicity screens where rosiglitazone or pioglitazone cannot substitute. Validated in C57BL/6J‑ob/ob mice (100 mg/kg p.o. rapidly normalizes glucose). Insist on authentic ciglitazone when off‑target PPAR activation would confound genomic studies. For research use only; not for human use.

Molecular Formula C18H23NO3S
Molecular Weight 333.4 g/mol
CAS No. 74772-77-3
Cat. No. B1669021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiglitazone
CAS74772-77-3
Synonyms5-(4-(1-methylcyclohexylmethoxy)benzyl)thiazolidine-2,4-dione
ADD 3878
ADD-3878
ciglitazone
ciglitizone
Molecular FormulaC18H23NO3S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
InChIInChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21)
InChIKeyYZFWTZACSRHJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ciglitazone (CAS 74772-77-3) for Research: A Prototypical PPARγ Agonist in Thiazolidinedione Studies


Ciglitazone (CAS 74772-77-3), also known as ADD-3878 or U-63287, is the prototypical member of the thiazolidinedione (TZD) class of compounds [1]. Developed by Takeda Pharmaceuticals and first described in 1982, it is recognized as the first antidiabetic TZD to be characterized in detail and serves as the foundational chemical scaffold from which later clinically approved TZDs (e.g., pioglitazone, rosiglitazone) were derived [2][3]. As a research compound, it functions as a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor central to adipogenesis, glucose homeostasis, and inflammation . Although never marketed as a therapeutic, ciglitazone remains a critical reference tool for investigating PPARγ biology and dissecting the structure-activity relationships and pleiotropic effects of the glitazone family .

Why Generic Substitution of Research TZDs Fails: The Case for Ciglitazone-Specific Evidence


Assuming functional interchangeability between ciglitazone and other thiazolidinediones (TZDs) like rosiglitazone or pioglitazone introduces significant experimental risk. Despite sharing a core PPARγ agonism mechanism, critical differences in molecular structure lead to divergent profiles in selectivity, cytotoxicity, and downstream gene expression [1]. For instance, the distinct side-chain chemistry of ciglitazone results in a unique clustering of biological endpoints that is not replicated by later-generation TZDs [2]. Consequently, using a different TZD as a 'surrogate' for ciglitazone without verification invalidates studies that depend on its specific pharmacological fingerprint. The following quantitative evidence guide is essential for researchers and procurement specialists to ensure that the selected compound precisely matches the required experimental parameters, thereby avoiding costly, non-reproducible results.

Quantitative Comparative Evidence for Ciglitazone (CAS 74772-77-3) vs. Other PPARγ Agonists


Receptor Selectivity Profile: PPARγ vs. PPARα/δ

Ciglitazone exhibits a defined selectivity window for PPARγ over the related PPARα and PPARδ subtypes, a critical parameter for minimizing off-target effects in functional assays. In vitro binding and transactivation studies demonstrate that ciglitazone activates PPARγ with an EC50 of 3.0 μM and is at least 33-fold selective over PPARα and PPARδ . This selectivity profile is a key characteristic of the prototypical TZD and differs from newer dual- or pan-PPAR agonists (e.g., aleglitazar) [1].

Nuclear Receptor Pharmacology PPAR Selectivity Off-Target Activity

Anti-Proliferative Potency in Human Melanoma Cells

In a direct head-to-head comparison of four glitazones on six human malignant melanoma cell lines, ciglitazone demonstrated the highest potency for inhibiting cell growth. The anti-proliferative effect was significant and dose-dependent starting at 0.3 μM, with ciglitazone ranking as the most potent inhibitor, followed by troglitazone, rosiglitazone, and pioglitazone [1]. This difference in potency was observed across all six cell lines tested, highlighting a robust and consistent differential effect.

Cancer Cell Biology Anti-Proliferative Assays Melanoma Research

Hepatotoxicity and Gene Expression Profile Divergence

A comparative toxicogenomic study reveals that ciglitazone and troglitazone form a distinct cluster based on hepatotoxicity and gene expression, separate from rosiglitazone and pioglitazone. In rat primary hepatocytes and human HepG2 cells, ciglitazone and troglitazone induced a greater degree of cytotoxicity and apoptosis. Microarray analysis showed that the gene expression profiles affected by ciglitazone were clearly distinguished from those by pioglitazone and rosiglitazone, with the differentially expressed genes being involved in necrotic, apoptotic, and cell proliferative pathways [1]. The study further notes that clustering based on chemical structural information was in good agreement with the clustering of compounds based on these biological endpoints [1].

Toxicogenomics Drug-Induced Liver Injury PPARγ Agonist Safety

In Vivo Antihyperglycemic Efficacy in Ob/Ob Mouse Model

Ciglitazone demonstrates robust and rapid antihyperglycemic activity in a classic insulin-resistant animal model. In C57BL/6J-ob/ob mice, a 2-day oral treatment with 100 mg/kg ciglitazone elicited a drastic fall in blood glucose [1]. This effect was accompanied by decreased plasma insulin, triglycerides, and free fatty acids, with no effect on body weight, and the hypoglycemic activity was shown to be independent of its effect on food intake [1]. A separate source confirms the in vivo anti-hyperglycemic activity and further notes that in normal rats, ciglitazone did not cause hypoglycemia but improved glucose tolerance, demonstrating a desirable profile for an insulin sensitizer [2].

In Vivo Pharmacology Diabetes Models Insulin Sensitization

Key Research Applications and Use Cases for Ciglitazone (74772-77-3) Based on Quantitative Evidence


Defining PPARγ-Specific Biology in Nuclear Receptor Crosstalk Studies

Researchers investigating the specific genomic and non-genomic roles of PPARγ, separate from PPARα or PPARδ, should select ciglitazone. Its well-characterized selectivity (≥33-fold for PPARγ over α/δ ) makes it a precise tool for experiments where off-target nuclear receptor activation would confound data interpretation. This is especially relevant in metabolic tissues where multiple PPAR isoforms are co-expressed.

Establishing an In Vivo Efficacy Benchmark in Ob/Ob Mouse Diabetes Models

For preclinical studies requiring a validated, orally active insulin sensitizer in a well-established model of obesity-induced insulin resistance, ciglitazone serves as the gold-standard positive control. The documented efficacy of a 100 mg/kg oral dose to drastically reduce blood glucose within 2 days in C57BL/6J-ob/ob mice provides a robust, reproducible benchmark against which to compare novel compounds or genetic interventions [2]. This is particularly relevant for proof-of-concept studies in metabolic disease research.

Investigating TZD-Induced Cytotoxicity and Hepatotoxicity Mechanisms

In mechanistic toxicology studies, ciglitazone is an essential component of a 'high-toxicity' comparator set alongside troglitazone. Its established divergence from the 'low-toxicity' TZDs (rosiglitazone, pioglitazone) in terms of apoptosis induction and gene expression of necrotic pathways [3] allows for the systematic dissection of the structural motifs and molecular pathways responsible for TZD-associated hepatotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciglitazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.